REACTION_SMILES
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[CH3:13][C:14]#[N:15].[CH3:1][c:2]1[c:3]([N+:10](=[O:11])[O-:12])[c:4]([CH2:5][OH:6])[cH:7][cH:8][cH:9]1>>[CH3:1][c:2]1[c:3]([N+:10](=[O:11])[O-:12])[c:4]([CH:5]=[O:6])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(CO)c1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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Cc1cccc(C=O)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |